Hexamidine diisethionate

Descripción general

Descripción

Synthesis Analysis

Hexamidine diisethionate (HEX D) can be synthesized from its base form, hexamidine, through a simple acid addition reaction, resulting in its dihydrochloride salt form (HEX H) as well. This process involves precise chemical manipulation to achieve the desired compound with specific antimicrobial properties suitable for skin application and health (Parisi et al., 2015).

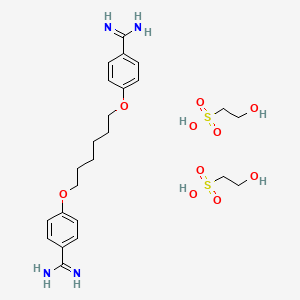

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using various analytical techniques, including Nuclear Magnetic Resonance (NMR), which confirmed the preparation of HEX H from HEX D. The detailed study of its molecular structure facilitates understanding its interaction with biological systems and its stability in various formulations (Parisi et al., 2015).

Chemical Reactions and Properties

The chemical properties of this compound, especially its interaction with skin and microbial cells, underline its effectiveness as an antimicrobial agent. Its biocidal actions, coupled with a beneficial role in maintaining skin homeostasis, highlight its chemical reactivity and interaction mechanisms with biological systems (Parisi et al., 2016).

Physical Properties Analysis

The physical properties, including solubility and thermal stability (melting points of HEX D and HEX H were found to be 225°C and 266°C respectively), of this compound contribute to its wide use in various formulations. These properties are critical for designing novel delivery systems targeting skin application (Parisi et al., 2015).

Chemical Properties Analysis

Understanding the chemical properties, such as pH in aqueous solutions and distribution coefficients, is essential for optimizing this compound's efficacy as an antimicrobial agent. Its solubility in different solvents and stability under various conditions are key factors in its formulation for personal care products (Parisi et al., 2015).

Aplicaciones Científicas De Investigación

Propiedades Biocidas

Hexamidine diisethionate exhibe una actividad biocida significativa, lo que lo convierte en un agente valioso para prevenir el crecimiento de varios microorganismos. Se ha utilizado eficazmente como conservante en preparaciones tópicas desde la década de 1950 . Sus propiedades antimicrobianas de amplio espectro son beneficiosas para mantener la calidad microbiológica de los productos de cuidado personal.

Inhibición de Proteasas

Este compuesto se ha identificado como un inhibidor de proteasas, que son enzimas que descomponen las proteínas. La inhibición de proteasas por this compound es particularmente relevante para la salud de la piel, ya que puede reducir potencialmente la inflamación y atenuar el proceso de envejecimiento de la piel .

Homeostasis de la Piel

Los estudios sugieren que this compound desempeña un papel en el mantenimiento de la homeostasis de la piel. Afecta las enzimas de procesamiento de lípidos, la madurez de los corneocitos y el grosor del estrato córneo . Al influir en estos factores, this compound puede contribuir a una piel más saludable.

Pérdida de Agua Transepidérmica (TEWL)

This compound tiene efectos sobre la Pérdida de Agua Transepidérmica, que es una medida de la pérdida de agua de la piel. Al modular TEWL, puede ayudar a mantener la hidratación de la piel y la función de barrera .

Sistemas de Administración Dérmica

Las propiedades fisicoquímicas de this compound lo hacen adecuado para la formulación en sistemas de administración dérmica. La investigación ha resumido las propiedades de permeación de la piel y ha discutido los enfoques de formulación para la orientación efectiva del compuesto a la piel .

Metabolismo Lipídico en la Piel

Se ha demostrado que this compound influye en el metabolismo lipídico dentro de la piel. Puede regular negativamente la biosíntesis y la absorción de colesterol y ácidos grasos al mismo tiempo que regula positivamente la salida de colesterol, lo que puede tener implicaciones para las afecciones de la piel y la salud general de la piel .

Aplicaciones Antienvejecimiento

Debido a su impacto en la actividad de las proteasas y el metabolismo lipídico, this compound se está explorando por sus posibles beneficios antienvejecimiento para la piel. Puede ayudar a reducir la aparición de líneas finas y arrugas al preservar la estructura y la función de la piel .

Agente Amebicida

En el pasado, se ha demostrado la eficacia de this compound como agente amebicida, lo que indica su posible uso en el tratamiento de infecciones causadas por amebas .

Mecanismo De Acción

Target of Action

Hexamidine diisethionate primarily targets HTH-type transcriptional regulator QacR in organisms such as Staphylococcus aureus and Staphylococcus haemolyticus . This compound also exhibits significant microbiostatic and/or microbicidal action against a broad spectrum of bacteria, fungi, and yeasts .

Mode of Action

The exact mechanism of this compound’s biocidal action is unknown, but it is presumed to be similar to quaternary ammonium compounds. This involves binding to the negatively charged lipid membranes of pathogens . It effectively combats a broad spectrum of bacteria, fungi, and other microorganisms .

Biochemical Pathways

This compound has been found to possess inhibitory activity on serine proteases associated with skin inflammation, which could potentially attenuate the skin aging process . It also affects lipid processing enzymes, potentially reversing cellular processes typical of aged skin .

Pharmacokinetics

It is known that the compound exhibits good solubility, stability, and compatibility with human skin . This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

This compound has antimicrobial and anti-inflammatory properties, making it suitable for skincare products . It has been found to improve the barrier function of the skin, potentially reducing signs of aging and promoting overall skin health . It also helps cleanse the skin or prevent odor by inhibiting the growth of or destroying microorganisms .

Action Environment

The antimicrobial effects of this compound vary according to several factors, including the concentration and duration of contact with the antimicrobial agent, the number of microorganisms, the nature and virulence of the germs, and the properties and characteristics of the formula . It is also important to handle this compound in a well-ventilated place and avoid contact with skin and eyes .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Hexamidine diisethionate plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit serine proteases associated with skin inflammation . This inhibition can potentially attenuate the skin aging process by reversing cellular processes typical of aged skin . Additionally, this compound exhibits microbiostatic and microbicidal action against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeasts .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to improve the barrier function of the skin, potentially reducing signs of aging and promoting overall skin health . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to reverse abnormal lipid biosynthesis linked to skin aging . Furthermore, this compound’s antimicrobial properties are due to its ability to bind to and disrupt the structure of the cell membrane of microorganisms, leading to leakage of the cell’s contents and ultimately their death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the negatively charged lipid membranes of pathogens, disrupting their metabolism and eventually killing them . This mechanism is similar to that of quaternary ammonium compounds . Additionally, this compound has been found to inhibit serine proteases, which are enzymes associated with skin inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under typical storage conditions, remaining effective even in the presence of light and heat . There have been reported cases of allergic contact dermatitis associated with hexamidine, although sensitization is not common . Long-term effects on cellular function observed in in vitro or in vivo studies include improved barrier properties of the stratum corneum and reduced skin inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, it serves as an effective antiseptic, eliminating harmful microorganisms on the skin’s surface . At high doses, it can exhibit toxic or adverse effects. For instance, oral LD50 values in mice range from 710 to 2500 mg/kg, indicating potential toxicity at high doses . Intraperitoneal toxicity values have also been reported for mice and rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in skin homeostasis . The compound’s antimicrobial properties are due to its ability to disrupt the lipid membranes of pathogens, leading to their death . Additionally, this compound has been found to inhibit serine proteases, which are involved in skin inflammation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to transporters and binding proteins that facilitate its localization and accumulation in specific compartments . The compound’s distribution is influenced by its solubility and stability in different solvents and binary solvent systems .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is primarily localized in the lipid membranes of pathogens, where it exerts its antimicrobial effects . Additionally, this compound has been found to enhance the barrier properties of the stratum corneum, the outermost layer of the skin . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific compartments or organelles .

Propiedades

IUPAC Name |

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2.2C2H6O4S/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;2*3-1-2-7(4,5)6/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*3H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVZMBLJRHUOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

659-40-5 | |

| Record name | Hexamidine diisethionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-hydroxyethanesulphonic acid, compound with 4,4'-[hexane-1,6-diylbis(oxy)]bis[benzenecarboxamidine] (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMIDINE DIISETHIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023XA5Z50L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1227370.png)

![2-[2-[4-[2-Hydroxy-3-(2-prop-2-enylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1227373.png)

![{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid](/img/structure/B1227376.png)

![1-[2-(1-Adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B1227378.png)

![1-[2-(Hydroxymethyl)-1-benzimidazolyl]-3-(1-indolyl)-2-propanol](/img/structure/B1227380.png)

![2-[3-[2-furanyl(oxo)methyl]-1-indolyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1227381.png)

![N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,4-dichlorobenzamide](/img/structure/B1227382.png)

![2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile](/img/structure/B1227383.png)

![2-(6-Imidazo[2,1-b]thiazolyl)acetic acid 1,3-benzothiazol-2-ylmethyl ester](/img/structure/B1227384.png)

![N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]-2-furancarboxamide](/img/structure/B1227385.png)

![6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1227388.png)

![4-Bromo-3-nitrobenzoic acid [2-[anilino(oxo)methyl]phenyl] ester](/img/structure/B1227392.png)